Ro 67-7476

概要

説明

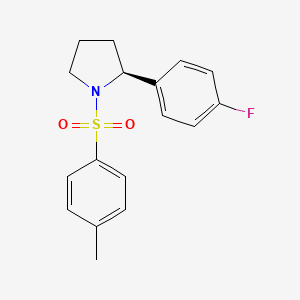

The compound “Pyrrolidine, 2-(4-fluorophenyl)-1-[(4-methylphenyl)sulfonyl]-, (2S)-” is a type of impurity standard . It is also known as 2-(4-fluorophenyl)pyrrolidine .

Molecular Structure Analysis

The molecular formula of this compound is C10H12FN . The molecular weight is 165.21 g/mol . For a more detailed molecular structure, you may refer to resources like PubChem .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C10H12FN and a molecular weight of 165.21 g/mol . For more detailed physical and chemical properties, you may refer to resources like PubChem .科学的研究の応用

Ro 67-7476 応用に関する包括的な分析

mGluR1 受容体のモジュレーション: this compound は mGlu 1 受容体の正のアロステリックモジュレーターとして作用し、グルタミン酸誘発カルシウム放出を強化します。これは、さまざまなニューロン機能に不可欠です .

ERK1/2 リン酸化活性化: この化合物は、外因性グルタミン酸の添加なしに ERK1/2 リン酸化を活性化します。これは、シグナル伝達経路の研究に重要です .

3. Ras-Erk 経路とアポトーシスの研究 this compound は、Ras-Erk 経路、Mcl-1 タンパク質の調節、およびミトコンドリアが開始するアポトーシスの間の相関関係を調査するために使用されてきました .

脱落膜化研究: この化合物は、脱落膜化の研究に携わっており、生殖生物学において重要な p-ERK および MCM6 のレベルに影響を与えます .

細胞周期の調節: this compound の投与は、E2P4 処理によって誘導された G1 期における細胞周期停止を逆転することが示されており、細胞周期研究におけるその潜在的な使用を示唆しています .

各応用に関するより詳細な情報については、提供された参考文献を参照してください。

R&D Systems - this compound Bio-Techne - this compound Bertin Bioreagent - this compound IJBS - ID09 研究 Springer - MCM6 は脱落膜化を阻害する

作用機序

Target of Action

Ro 67-7476 is a positive allosteric modulator of the metabotropic glutamate receptor 1 (mGluR1) . This receptor plays a crucial role in the central nervous system, mediating the slow and prolonged excitatory responses to glutamate, the primary excitatory neurotransmitter in the brain .

Mode of Action

This compound potentiates glutamate-induced calcium release in cells expressing rat mGluR1a . This means that it enhances the response of mGluR1 to glutamate, leading to an increase in intracellular calcium levels . It is also a potent P-ERK1/2 agonist, activating ERK1/2 phosphorylation in the absence of exogenously added glutamate .

Biochemical Pathways

The activation of mGluR1 by this compound leads to the potentiation of glutamate-induced calcium release . This can affect various calcium-dependent processes within the cell. Additionally, the activation of ERK1/2 phosphorylation can influence various downstream signaling pathways, including those involved in cell growth, differentiation, and survival .

Result of Action

The potentiation of glutamate-induced calcium release and the activation of ERK1/2 phosphorylation by this compound can have various effects at the cellular and molecular levels. For example, it can influence neuronal excitability, synaptic plasticity, and various cellular processes regulated by calcium and ERK1/2 signaling .

生化学分析

Biochemical Properties

Ro 67-7476 interacts with mGluR 1, a type of metabotropic glutamate receptor, and enhances the release of calcium in cells expressing rat mGluR1a . It also acts as a potent P-ERK1/2 agonist, activating ERK1/2 phosphorylation in the absence of exogenously added glutamate .

Cellular Effects

This compound has been shown to influence cell function by modulating cell signaling pathways. Specifically, it activates ERK1/2 phosphorylation, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to mGluR 1 and potentiating glutamate-induced calcium release . This interaction enhances the activation of ERK1/2, leading to changes in gene expression and cellular responses .

特性

IUPAC Name |

(2S)-2-(4-fluorophenyl)-1-(4-methylphenyl)sulfonylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNO2S/c1-13-4-10-16(11-5-13)22(20,21)19-12-2-3-17(19)14-6-8-15(18)9-7-14/h4-11,17H,2-3,12H2,1H3/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAEHFYNGSSBGSS-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80652763 | |

| Record name | (2S)-2-(4-Fluorophenyl)-1-(4-methylbenzene-1-sulfonyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

298690-60-5 | |

| Record name | (2S)-2-(4-Fluorophenyl)-1-(4-methylbenzene-1-sulfonyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

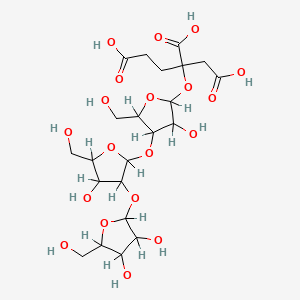

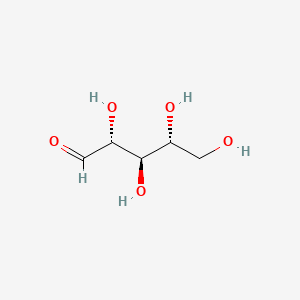

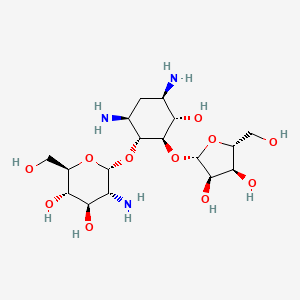

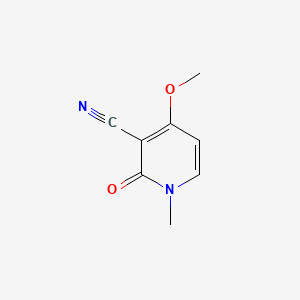

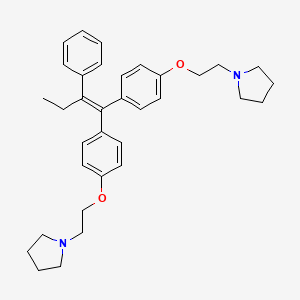

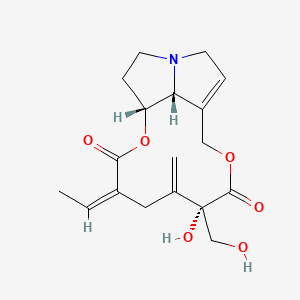

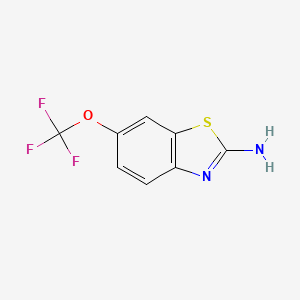

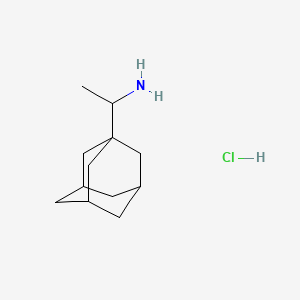

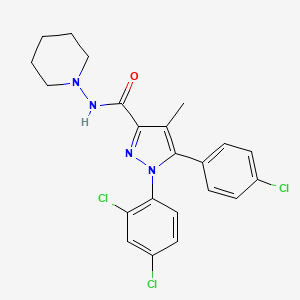

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。